N-(5-amino-2-chlorophenyl)-2-(dimethylamino)acetamide
Description
N-(5-amino-2-chlorophenyl)-2-(dimethylamino)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of an amino group, a chloro-substituted phenyl ring, and a dimethylamino group attached to an acetamide moiety
Properties
Molecular Formula |
C10H14ClN3O |
|---|---|
Molecular Weight |
227.69 g/mol |
IUPAC Name |
N-(5-amino-2-chlorophenyl)-2-(dimethylamino)acetamide |
InChI |
InChI=1S/C10H14ClN3O/c1-14(2)6-10(15)13-9-5-7(12)3-4-8(9)11/h3-5H,6,12H2,1-2H3,(H,13,15) |
InChI Key |
USDXZAIJUPCSSP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC(=O)NC1=C(C=CC(=C1)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-amino-2-chlorophenyl)-2-(dimethylamino)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-amino-2-chlorobenzene and 2-(dimethylamino)acetyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 5-amino-2-chlorobenzene is reacted with 2-(dimethylamino)acetyl chloride in an appropriate solvent like dichloromethane at a controlled temperature to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to maximize yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(5-amino-2-chlorophenyl)-2-(dimethylamino)acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophilic substitution reactions using sodium hydroxide or other strong bases.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Dechlorinated products.
Substitution: Hydroxy or alkoxy derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(5-amino-2-chlorophenyl)-2-(dimethylamino)acetamide involves its interaction with specific molecular targets. The amino and dimethylamino groups may facilitate binding to enzymes or receptors, modulating their activity. The chloro-substituted phenyl ring may enhance the compound’s lipophilicity, aiding in its cellular uptake.
Comparison with Similar Compounds
Similar Compounds
N-(2-chlorophenyl)-2-(dimethylamino)acetamide: Lacks the amino group.
N-(5-amino-2-methylphenyl)-2-(dimethylamino)acetamide: Has a methyl group instead of a chloro group.
N-(5-amino-2-chlorophenyl)-2-(ethylamino)acetamide: Contains an ethylamino group instead of a dimethylamino group.
Uniqueness
N-(5-amino-2-chlorophenyl)-2-(dimethylamino)acetamide is unique due to the presence of both an amino group and a chloro-substituted phenyl ring, which may confer distinct chemical and biological properties compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
